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Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2-ethyl-4-nitrobenzene
(CAS No. 49709-31-1), a substituted nitroaromatic compound. The document delineates its

chemical identity, physicochemical properties, and outlines a plausible synthetic pathway based

on established chemical principles. Furthermore, it explores its potential applications as a

chemical intermediate, drawing parallels with structurally related compounds. Safety

considerations and handling protocols are also discussed to ensure its responsible use in a

laboratory setting. This guide is intended to serve as a valuable resource for professionals in

chemical research and development.

Introduction and Chemical Identity
1-Chloro-2-ethyl-4-nitrobenzene is a chlorinated nitroaromatic compound. Its chemical

structure, featuring a benzene ring substituted with a chloro, an ethyl, and a nitro group, makes

it a potentially versatile intermediate in organic synthesis. The electronic properties of these

substituents—the electron-withdrawing nature of the nitro and chloro groups and the electron-

donating character of the ethyl group—influence the reactivity of the aromatic ring, making it

amenable to various chemical transformations.
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The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-
chloro-2-ethyl-4-nitrobenzene[1][2]. Its unique CAS Registry Number is 49709-31-1[1][2].

Table 1: Chemical Identifiers and Properties

Identifier Value Source(s)

IUPAC Name
1-chloro-2-ethyl-4-

nitrobenzene
[1][2]

CAS Number 49709-31-1 [1][2]

Molecular Formula C₈H₈ClNO₂ [1]

Molecular Weight 185.61 g/mol [1]

InChI

InChI=1S/C8H8ClNO2/c1-2-6-

5-7(10(11)12)3-4-8(6)9/h3-

5H,2H2,1H3

[1]

InChIKey
KLTVZRPJZKYWTP-

UHFFFAOYSA-N
[1]

SMILES CCC1=C(C=CC(=C1)[O-])Cl [1]

Synthesis of 1-Chloro-2-ethyl-4-nitrobenzene
A specific, peer-reviewed synthesis protocol for 1-Chloro-2-ethyl-4-nitrobenzene is not readily

available in the surveyed literature. However, a highly plausible and efficient synthetic route can

be extrapolated from established methods for the nitration of substituted benzenes and from

detailed procedures for analogous compounds. The most direct and industrially relevant

method would be the electrophilic nitration of 1-chloro-2-ethylbenzene.

Underlying Principles of Electrophilic Aromatic Nitration
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution

reaction. The reaction typically involves the generation of a powerful electrophile, the nitronium

ion (NO₂⁺), from a mixture of concentrated nitric acid and concentrated sulfuric acid. The

sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of

water to form the nitronium ion.
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The regioselectivity of the nitration of 1-chloro-2-ethylbenzene is directed by the existing

substituents. Both the chloro and ethyl groups are ortho-, para-directing. However, the chloro

group is deactivating due to its inductive electron-withdrawing effect, while the ethyl group is

activating due to its inductive electron-donating effect. The directing effects of these groups will

influence the position of the incoming nitro group. Given the steric hindrance at the positions

ortho to the ethyl and chloro groups, the para position relative to the ethyl group (and meta to

the chloro group) is a likely site for substitution, leading to the formation of 1-Chloro-2-ethyl-4-
nitrobenzene.

Postulated Synthesis Workflow
Based on the synthesis of the analogous compound, 1-chloro-2-methyl-4-nitrobenzene[1][3],

the following workflow for the synthesis of 1-Chloro-2-ethyl-4-nitrobenzene from 1-chloro-2-

ethylbenzene can be proposed.

Caption: Postulated synthesis workflow for 1-Chloro-2-ethyl-4-nitrobenzene.

Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of related nitroaromatic compounds and should be

optimized for the specific substrate.

Materials:

1-Chloro-2-ethylbenzene

Concentrated Nitric Acid (~70%)

Concentrated Sulfuric Acid (~98%)

Ice

Deionized Water

Dichloromethane (or other suitable organic solvent)

Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer

and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool

the flask in an ice-water bath. Slowly add the stoichiometric amount of concentrated nitric

acid via the dropping funnel while maintaining the temperature below 10 °C.

Nitration Reaction: To the cooled nitrating mixture, add 1-chloro-2-ethylbenzene dropwise

from the dropping funnel at a rate that maintains the reaction temperature below 10 °C. After

the addition is complete, allow the reaction to stir at room temperature for a specified time,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, pour the reaction mixture slowly over crushed ice with stirring.

The crude product may precipitate as a solid or an oil.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane.

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate

solution, and finally with brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system to yield pure 1-Chloro-2-ethyl-4-
nitrobenzene.

Potential Applications in Research and
Development
While specific applications for 1-Chloro-2-ethyl-4-nitrobenzene are not extensively

documented in publicly available literature, its structural features suggest its utility as an

intermediate in the synthesis of more complex molecules. Chlorinated nitroaromatic
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compounds are known to be important building blocks for a variety of industrial chemicals,

including pharmaceuticals, dyes, and pesticides[1].

The presence of the nitro group allows for its reduction to an amino group, a key transformation

in the synthesis of many biologically active compounds and dyes. The chloro substituent can

be a site for nucleophilic aromatic substitution, further functionalizing the molecule. For

instance, related compounds like 1,2-dichloro-4-nitrobenzene are used as intermediates in the

synthesis of agrochemicals[4].

Given these precedents, 1-Chloro-2-ethyl-4-nitrobenzene could potentially serve as a

precursor for:

Novel Agrochemicals: By introducing various functional groups through manipulation of the

nitro and chloro substituents.

Pharmaceutical Intermediates: The core structure could be elaborated to create novel

scaffolds for drug discovery.

Specialty Dyes and Pigments: The aromatic nitro-chloro functionality is a common feature in

many dyestuffs.

Spectroscopic Characterization (Predicted)
Although specific, published spectroscopic data for 1-Chloro-2-ethyl-4-nitrobenzene is not

readily available, chemical suppliers like BLD Pharm and Ambeed indicate its availability,

suggesting that such data exists[2][5]. Based on the structure, the expected spectroscopic

features can be predicted.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

¹H NMR

Aromatic protons will appear as multiplets or

distinct signals in the downfield region (δ 7.0-8.5

ppm). The ethyl group will show a quartet for the

methylene (-CH₂-) protons and a triplet for the

methyl (-CH₃) protons.

¹³C NMR

Aromatic carbons will appear in the δ 120-150

ppm region. The carbon bearing the nitro group

will be significantly downfield. The carbons of

the ethyl group will appear in the upfield region.

IR Spectroscopy

Characteristic strong asymmetric and symmetric

stretching vibrations for the nitro group (NO₂)

will be observed around 1530-1500 cm⁻¹ and

1350-1300 cm⁻¹, respectively. C-Cl stretching

vibrations will appear in the fingerprint region.

Aromatic C-H and C=C stretching bands will

also be present.

Mass Spectrometry

The molecular ion peak (M⁺) would be expected

at m/z 185, with a characteristic isotopic pattern

(M+2) at m/z 187 due to the presence of the

chlorine-37 isotope. Fragmentation patterns

would likely involve the loss of the nitro group

and cleavage of the ethyl group.

Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-Chloro-2-ethyl-4-nitrobenzene (CAS

49709-31-1) is not widely available. However, based on the safety data for structurally similar

compounds such as 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, it should be handled

with caution as a potentially hazardous substance.

General Hazards of Chloronitroaromatic Compounds:
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Toxicity: Many nitroaromatic and chlorinated compounds are toxic if swallowed, inhaled, or

absorbed through the skin.

Irritation: They can cause irritation to the skin, eyes, and respiratory tract.

Long-term Effects: Some related compounds are suspected of causing genetic defects or

cancer.

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles with side shields, and a lab coat.

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation

exposure.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-2-ethyl-4-
nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3268797#1-chloro-2-ethyl-4-nitrobenzene-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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